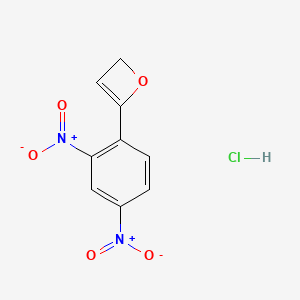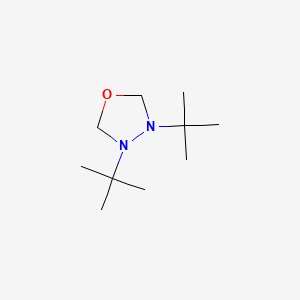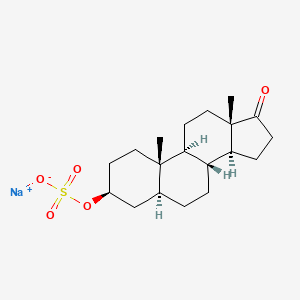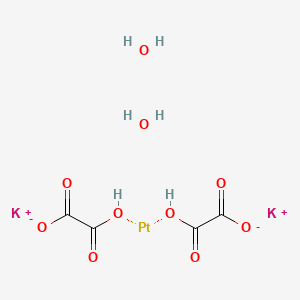
Potassiumbis(oxalato)platinate(II)dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium bis(oxalato)platinate(II)dihydrate is a coordination complex with the chemical formula K₂[Pt(C₂O₄)₂]·2H₂O. It is a yellow powder that is soluble in water and is primarily used as a precursor for the preparation of supported catalysts . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium bis(oxalato)platinate(II)dihydrate can be synthesized through the reaction of potassium tetrachloroplatinate(II) with oxalic acid in the presence of potassium oxalate. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization .
Industrial Production Methods
In industrial settings, the synthesis of potassium bis(oxalato)platinate(II)dihydrate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium bis(oxalato)platinate(II)dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The oxalate ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of amines, phosphines, and other coordinating ligands
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) or platinum(II) complexes .
Applications De Recherche Scientifique
Potassium bis(oxalato)platinate(II)dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its use in cancer treatment, particularly in the development of platinum-based drugs.
Industry: It is used in the preparation of supported catalysts for various industrial processes
Mécanisme D'action
The mechanism of action of potassium bis(oxalato)platinate(II)dihydrate involves its interaction with biological molecules, particularly DNA. The compound binds to DNA and forms cross-links, which inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tetrachloroplatinate(II): Another platinum(II) complex used as a precursor for various platinum compounds.
Sodium hexachloroplatinate(IV): A platinum(IV) complex with different oxidation states and reactivity.
Potassium trichloro(ethylene)platinate(II): A platinum(II) complex with different ligands and applications
Uniqueness
Potassium bis(oxalato)platinate(II)dihydrate is unique due to its specific ligand environment and solubility properties. The oxalate ligands provide distinct reactivity and stability compared to other platinum complexes. Additionally, its dihydrate form allows for easier handling and storage .
Propriétés
Formule moléculaire |
C4H6K2O10Pt |
|---|---|
Poids moléculaire |
487.36 g/mol |
Nom IUPAC |
dipotassium;2-hydroxy-2-oxoacetate;platinum;dihydrate |
InChI |
InChI=1S/2C2H2O4.2K.2H2O.Pt/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;/q;;2*+1;;;/p-2 |
Clé InChI |
GJSJXUDEGOYJMP-UHFFFAOYSA-L |
SMILES canonique |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.[K+].[K+].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
![Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
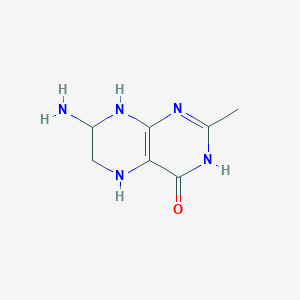
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)
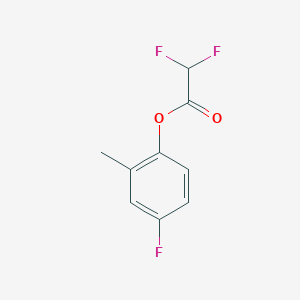



![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
![4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole](/img/structure/B13825339.png)
![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
